Ethyl 1-(4-fluorophenyl)-6-oxo-4-(((5,6,7,8-tetrahydronaphthalen-2-yl)sulfonyl)oxy)-1,6-dihydropyridazine-3-carboxylate

Description

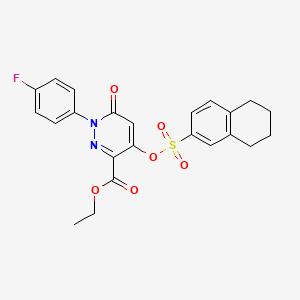

This pyridazine derivative features a 4-fluorophenyl group at position 1, a sulfonyloxy substituent at position 4 linked to a 5,6,7,8-tetrahydronaphthalen-2-yl (tetralin) moiety, and an ethyl ester at position 2. The fluorine atom on the phenyl ring likely enhances metabolic stability and binding affinity through electronegative effects .

Properties

IUPAC Name |

ethyl 1-(4-fluorophenyl)-6-oxo-4-(5,6,7,8-tetrahydronaphthalen-2-ylsulfonyloxy)pyridazine-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H21FN2O6S/c1-2-31-23(28)22-20(14-21(27)26(25-22)18-10-8-17(24)9-11-18)32-33(29,30)19-12-7-15-5-3-4-6-16(15)13-19/h7-14H,2-6H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRQNKYCDPAMAGH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NN(C(=O)C=C1OS(=O)(=O)C2=CC3=C(CCCC3)C=C2)C4=CC=C(C=C4)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H21FN2O6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

472.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Ethyl 1-(4-fluorophenyl)-6-oxo-4-(((5,6,7,8-tetrahydronaphthalen-2-yl)sulfonyl)oxy)-1,6-dihydropyridazine-3-carboxylate (CAS Number: 899728-51-9) is a complex organic compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Structural Characteristics

The compound features a unique structure characterized by:

- Molecular Formula : C23H21FN2O6S

- Molecular Weight : 472.5 g/mol

- Key Functional Groups :

- A fluorophenyl group

- A sulfonyl ether linkage

- A dihydropyridazine core

| Property | Value |

|---|---|

| CAS Number | 899728-51-9 |

| Molecular Formula | C23H21FN2O6S |

| Molecular Weight | 472.5 g/mol |

Research indicates that compounds similar to this compound may exhibit various biological activities through different mechanisms:

- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties against a range of pathogens. The sulfonyl group may enhance the compound's ability to penetrate microbial membranes.

- Enzyme Inhibition : Compounds with similar structures have shown inhibitory effects on enzymes such as poly(ADP-ribose) polymerases (PARPs), which are crucial in DNA repair mechanisms. This inhibition can lead to increased sensitivity of cancer cells to chemotherapy agents .

- Antioxidant Properties : The presence of the fluorophenyl group is associated with enhanced antioxidant activity, potentially mitigating oxidative stress in biological systems.

In Vitro Studies

Several studies have assessed the efficacy of related compounds in vitro:

- Antibacterial Assays : Compounds structurally related to Ethyl 1-(4-fluorophenyl)-6-oxo have demonstrated minimum inhibitory concentrations (MICs) comparable to established antibiotics like ciprofloxacin and ketoconazole .

- Antifungal Activity : In vitro assays against various fungal strains indicated moderate to high antifungal activity for derivatives of this compound, suggesting potential applications in treating fungal infections .

Table 2: Summary of Biological Activities

Case Study 1: PARP Inhibition

In a study focusing on tetrahydropyridophthlazinones, a class of compounds structurally similar to Ethyl 1-(4-fluorophenyl)-6-oxo, it was found that these compounds exhibited potent inhibition of PARP enzymes with Ki values in the nanomolar range. This suggests that Ethyl 1-(4-fluorophenyl)-6-oxo could similarly affect DNA repair pathways in cancer cells, potentially enhancing the efficacy of existing chemotherapy treatments .

Case Study 2: Antimicrobial Efficacy

A comparative analysis of antimicrobial activity highlighted that derivatives containing the fluorophenyl moiety displayed significant antibacterial and antifungal properties. The study utilized a variety of microbial strains and assessed the compounds' effectiveness through standard disk diffusion methods .

Comparison with Similar Compounds

Structural Features and Substituent Analysis

The following table compares the target compound with key analogs:

Pharmacological and Physicochemical Insights

The sulfonyloxy group’s leaving propensity suggests possible hydrolysis to a bioactive hydroxyl derivative . Methoxy (CAS 899943-46-5): Methoxy is less polar than sulfonyloxy, reducing solubility but increasing passive diffusion. Trifluoromethyl (CAS 478067-01-5): The trifluoromethyl group significantly elevates hydrophobicity and metabolic resistance but may reduce aqueous solubility, limiting bioavailability . Butylsulfanyl (CAS 866009-66-7): The sulfur atom in butylsulfanyl may facilitate redox interactions or disulfide bond formation in vivo, altering pharmacokinetics .

Aryl Group Variations: 4-Fluorophenyl (Target and CAS 899943-46-5): Fluorine’s electronegativity improves binding to aromatic residues in target proteins and reduces oxidative metabolism .

Ester Group Impact :

- Ethyl vs. Methyl Esters : Ethyl esters (target, CAS 899943-46-5, 478067-01-5, 866009-66-7) generally exhibit slower hydrolysis than methyl esters (CAS 338395-91-8), leading to prolonged half-lives .

Q & A

Q. What are the key considerations for optimizing the synthesis of Ethyl 1-(4-fluorophenyl)-6-oxo-4-(((5,6,7,8-tetrahydronaphthalen-2-yl)sulfonyl)oxy)-1,6-dihydropyridazine-3-carboxylate?

Methodological Answer: The synthesis of this compound involves multi-step reactions, including pyridazine ring formation and functional group introduction (e.g., sulfonate, ester). Critical parameters include:

- Temperature control : Moderate heating (40–80°C) for sulfonation steps to avoid side reactions .

- Solvent selection : Polar aprotic solvents (e.g., DMF, ethanol) enhance reactivity of intermediates .

- Reaction time : Extended reaction times (12–24 hrs) for esterification steps improve yield .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) and HPLC (>95% purity) are essential for isolating the final product .

Q. Which analytical techniques are most reliable for confirming the molecular structure and purity of this compound?

Methodological Answer:

- NMR spectroscopy : 1H/13C NMR confirms substituent positions (e.g., 4-fluorophenyl protons at δ 7.2–7.6 ppm, sulfonyl group at δ 3.1–3.3 ppm) .

- Mass spectrometry (MS) : High-resolution ESI-MS validates the molecular ion peak (e.g., m/z 500–550 range) .

- Infrared (IR) spectroscopy : Peaks at 1740 cm⁻¹ (ester C=O) and 1350 cm⁻¹ (sulfonyl S=O) confirm functional groups .

- X-ray crystallography : Resolves dihydropyridazine ring conformation and sulfonate stereochemistry .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound and its analogs?

Methodological Answer: Conflicting activity data often arise from structural variations (e.g., halogen substitutions, sulfonate positioning). To address discrepancies:

- Comparative SAR analysis : Tabulate substituent effects on activity (Table 1).

- Solubility optimization : Adjust ester groups (e.g., ethyl to methyl) to enhance bioavailability .

- In silico docking : Use molecular dynamics simulations to predict binding affinity to target enzymes (e.g., COX-2, kinases) .

Q. Table 1: Structural Analogs and Biological Activity

Q. What experimental strategies are recommended for elucidating the mechanism of action of this compound in enzyme inhibition?

Methodological Answer:

- Kinetic assays : Measure IC50 values using fluorogenic substrates (e.g., for protease or kinase targets) under varying pH (6.5–8.0) and temperature (25–37°C) .

- Mutagenesis studies : Introduce point mutations (e.g., Ser530Ala in COX-2) to identify critical binding residues .

- Computational modeling : Combine DFT calculations (e.g., Gaussian 09) and molecular docking (AutoDock Vina) to map electrostatic interactions .

Q. How can chemical stability challenges (e.g., hydrolysis susceptibility) be mitigated during storage and experimental use?

Methodological Answer:

- Storage conditions : Store at –20°C in amber vials to prevent light-induced degradation; use desiccants to avoid moisture .

- Buffer optimization : Use phosphate buffers (pH 7.4) with 10% DMSO for aqueous solubility without ester hydrolysis .

- Stability assays : Monitor degradation via LC-MS over 72 hrs under accelerated conditions (40°C, 75% humidity) .

Data-Driven Research Design

Q. What are the best practices for designing comparative studies between this compound and its structural analogs?

Methodological Answer:

- Controlled variables : Fix core pyridazine structure while varying substituents (e.g., sulfonate vs. ether groups) .

- Dose-response curves : Test 10 nM–100 µM ranges to establish potency and selectivity thresholds .

- In vivo models : Use zebrafish embryos for preliminary toxicity screening (LD50) before murine studies .

Q. How can researchers leverage computational tools to predict novel derivatives with enhanced activity?

Methodological Answer:

- QSAR modeling : Train models on datasets with IC50 values and descriptors (e.g., logP, polar surface area) .

- Reaction path algorithms : Apply ICReDD’s quantum chemical calculations to predict feasible synthetic routes .

- ADMET prediction : Use SwissADME to optimize pharmacokinetic profiles (e.g., reduce hepatic toxicity) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.